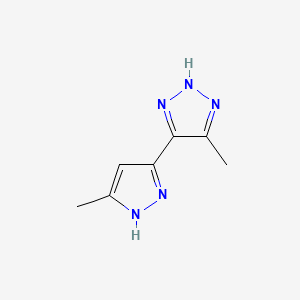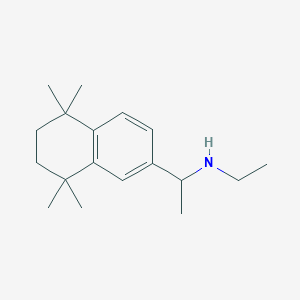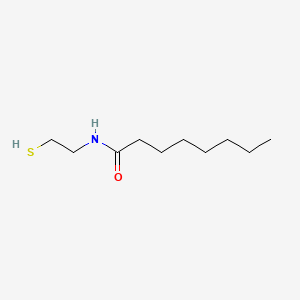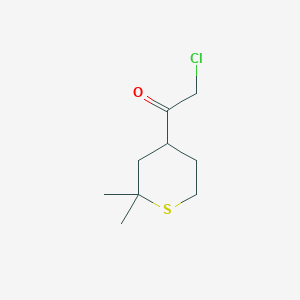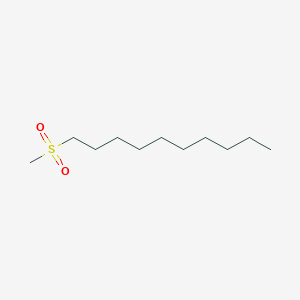
1-Methylsulfonyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyldecane is an organic compound with the molecular formula C11H24O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylsulfonyldecane can be synthesized through several methods. One common approach involves the oxidation of 1-methylthio-decane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfoxide intermediate being further oxidized to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylsulfonyldecane undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Sulfones: Formed through substitution reactions.
Applications De Recherche Scientifique
1-Methylsulfonyldecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfone compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylsulfonyldecane involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylsulfinyldecane: A related compound with a sulfoxide group instead of a sulfone.
1-Decanesulfonic Acid: Contains a sulfonic acid group instead of a sulfone.
1-Methylthio-decane: The precursor to 1-methylsulfonyldecane with a thioether group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its sulfone group provides stability and resistance to oxidation, making it valuable in various applications where such characteristics are desired.
Propriétés
Numéro CAS |
54863-62-6 |
|---|---|
Formule moléculaire |
C11H24O2S |
Poids moléculaire |
220.37 g/mol |
Nom IUPAC |
1-methylsulfonyldecane |
InChI |
InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 |
Clé InChI |
YSYOZBQXGGLORB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


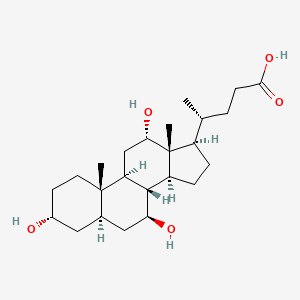
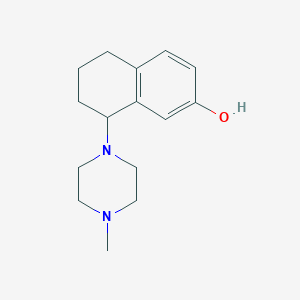
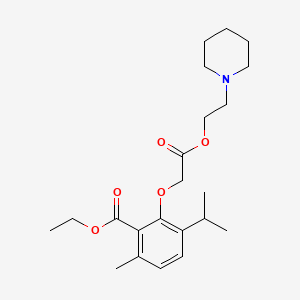
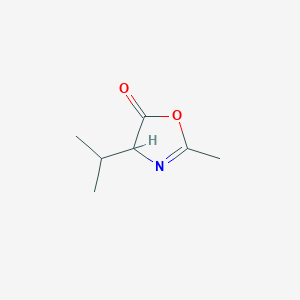
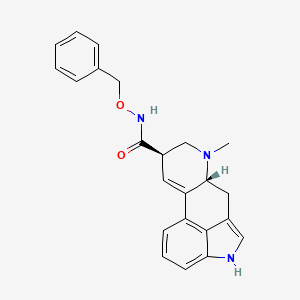
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
